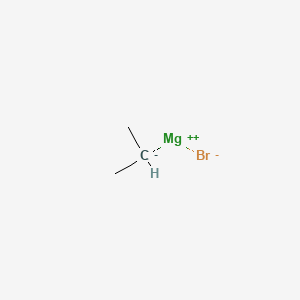
Diethylaminophenylacetonitrile
Vue d'ensemble
Description
Diethylaminophenylacetonitrile is not directly mentioned in the provided papers. However, the papers discuss related compounds that can provide insight into the chemical behavior and properties that might be expected from diethylaminophenylacetonitrile. The first paper discusses the synthesis of substituted 4-aminoquinolines and fused 4-aminopyridines using diethyl acetonedicarboxylate as a precursor . The second paper examines the properties of substituted 1-aminoanthraquinones, including 1-(diethylamino)anthraquinone, which shares the diethylamino substituent common to diethylaminophenylacetonitrile .
Synthesis Analysis
The synthesis of related compounds involves the reaction of cyclic enaminonitriles with diethyl acetonedicarboxylate, leading to the formation of fused 4-amino-3-ethoxycarbonyl-2-ethoxycarbonylmethyl-pyridines . The reaction is facilitated by the addition of tin(IV) chloride, which promotes the reaction course and increases the yield of cyclic products. N-substituted diethyl 3-aminoglutaconates are suggested as intermediates in the cyclization reaction .
Molecular Structure Analysis
The molecular structure of diethylaminophenylacetonitrile can be inferred to some extent from the related compounds studied. For instance, 1-(diethylamino)anthraquinone was characterized using UV-Vis spectroscopy and quantum-chemical calculations, which revealed the influence of the diethylamino group on the molecule's basicity and redox properties . The presence or absence of internal hydrogen bonds in the B3LYP-optimized neutral and protonated forms of anthraquinones was found to be significant in determining the basicity sequence .
Chemical Reactions Analysis
The chemical reactions of related compounds, such as 1-(diethylamino)anthraquinone, involve a two-step reduction process in acetonitrile, as indicated by cyclic voltammetry . The electroreduction of this compound is complicated by the interaction of its reduced forms with traces of water in the solution, leading to an ECE mechanism. Quantum-chemical calculations were used to propose and examine the possibility of this reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethylaminophenylacetonitrile can be partially understood by examining the properties of similar compounds. The basicity of 1-(diethylamino)anthraquinone was found to be the strongest in acetonitrile solution among the studied anthraquinones, which also affects its electrochemical properties . The interaction of the reduced forms of 1-(diethylamino)anthraquinone with water in acetonitrile suggests that diethylaminophenylacetonitrile may also exhibit unique behavior in the presence of water or other solvents .
Applications De Recherche Scientifique
Pharmacological Research
Diethylaminophenylacetonitrile, a component related to Lysergic Acid Diethylamide (LSD), has been extensively studied for its pharmacological properties. LSD, synthesized from similar compounds, has been a subject of research in psychiatric treatments and brain research. It is known for producing so-called “experimental psychosis” by altering neurotransmitter systems and has been used in psychotherapeutic procedures. Modern research has shown renewed interest in LSD for elucidating neural mechanisms of consciousness and potential treatment options in conditions like cluster headaches and terminal illness (Passie et al., 2008).
Antimalarial Pharmacophores
Research has explored derivatives of diethylaminophenylacetonitrile for their potential as antimalarial pharmacophores. A study conducted by D’hooghe et al. (2011) demonstrated that compounds like 2-[(1,2,4-triazol-1-yl)methyl]aziridines and 2-(N,N-diethylaminomethyl)aziridines, which have structural similarities to diethylaminophenylacetonitrile, show promising antimalarial activity. This indicates the potential of such compounds in developing new antimalarial drugs (D’hooghe et al., 2011).
Photoinitiating Systems in 3D Printing
In the field of material science, derivatives of diethylaminophenylacetonitrile, such as 2-(diethylamino)-4,6-diphenyl-benzene-1,3-dicarbonitrile, have been utilized as high-performance photoinitiators. These compounds, when used in conjunction with iodonium salts, have shown efficiency in initiating polymerization processes under visible light-emitting diodes (LEDs), making them valuable in 3D printing applications. The photophysical and photochemical properties of these derivatives indicate their potential in advancing the technology of 3D printing and laser writing (Hola et al., 2020).
Propriétés
IUPAC Name |
2-(diethylamino)-2-phenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-14(4-2)12(10-13)11-8-6-5-7-9-11/h5-9,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUHBMWEFILMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874327 | |
| Record name | Benzeneacetonitrile, .alpha.-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylaminophenylacetonitrile | |
CAS RN |
5097-99-4 | |
| Record name | α-(Diethylamino)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5097-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetonitrile, (diethylamino)phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005097994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetonitrile, .alpha.-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















